Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate
Overview
Description
- Structure : The compound consists of a cyclohexanol ring with a phenylmethoxy group attached and a methanesulfonate moiety .
Molecular Structure Analysis
The molecular structure of Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate comprises a cyclohexanol ring substituted with a phenylmethoxy group (benzyloxy) and a methanesulfonate (CH3SO3) functional group. The benzyloxy group is attached to the cyclohexanol ring, contributing to its overall structure .
Scientific Research Applications
Chemical Reactions and Synthesis
Selective Hydrolysis of Methanesulfonate Esters : Methanesulfonate esters, including compounds like Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate, have been studied for their behavior in hydrolysis reactions. The research focused on the pH-dependent selective removal of these esters, highlighting their potential use in chemical synthesis and manufacturing processes (Chan, Cox, & Sinclair, 2008).
Use in Reductive Ring-Opening Reactions : Methanesulfonic acid, a related compound, has been shown to be effective in the reductive ring-opening of O-benzylidene acetals, suggesting potential applications in organic synthesis involving cyclohexanol derivatives (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).
Catalytic Activity in Esterification Reactions : Methanesulfonic acid, closely related to Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate, demonstrates significant catalytic activity in esterification reactions. This suggests potential applications of the compound in industrial chemical processes, such as the production of esters (Liu, 2004).
Applications in Colorimetric Assays : Cyclohexanol derivatives have been used in developing colorimetric assays for lipid peroxidation. This application is essential in biochemical research for analyzing oxidative stress and related physiological processes (Gérard-Monnier et al., 1998).
Advanced Material Synthesis
Synthesis of Three-Dimensional Self-Assemblies : The reaction of diethyltin(methoxy)methanesulfonate with t-butylphosphonic acid leads to the formation of three-dimensional self-assemblies. These compounds, which involve cyclohexanol derivatives, have potential applications in the development of advanced materials and nanotechnology (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Development of Cardo Polysulfonates : The synthesis of cardo polysulfonates using compounds related to Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate, has been explored. These materials have applications in various industries due to their solubility, resistance to acids and alkalis, and biological activities (Karia & Parsania, 1999).
properties
IUPAC Name |
methanesulfonic acid;4-phenylmethoxycyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.CH4O3S/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;1-5(2,3)4/h1-5,12-14H,6-10H2;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNCLFBWIOXUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CC(CCC1O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20760876 | |
Record name | Methanesulfonic acid--4-(benzyloxy)cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20760876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate | |
CAS RN |
100864-60-6 | |
Record name | Methanesulfonic acid--4-(benzyloxy)cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20760876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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